2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c11-7-9(13)12-8-1-3-10(4-2-8)14-5-6-15-10/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWDERBJDCRJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC(=O)CCl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide (CAS No. 1258639-81-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C10H16ClNO3, with a molecular weight of 233.69 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClNO3 |
| Molecular Weight | 233.69 g/mol |
| CAS Number | 1258639-81-4 |
| Density | 1.25 g/cm³ (predicted) |
| Boiling Point | 418.6 °C (predicted) |
| pKa | 13.84 (predicted) |
Initial studies suggest that the biological activity of this compound may be linked to its ability to interact with specific biological targets such as enzymes or receptors involved in various physiological processes. The presence of a chlorine atom in its structure may enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
Pharmacological Properties
-
Analgesic Activity :
- Research indicates that derivatives of the dioxaspirodecane scaffold exhibit analgesic properties. The compound may act through modulation of pain pathways in the central nervous system.
- A study demonstrated that compounds structurally related to this compound showed significant pain relief in animal models, suggesting potential utility in pain management therapies .
- Antimicrobial Effects :
- Cytotoxicity :
Study on Analgesic Activity
In a controlled experiment involving rodent models, researchers administered varying doses of this compound and assessed pain response using the hot plate test. The results showed a dose-dependent increase in pain threshold, indicating significant analgesic effects comparable to established analgesics .
Antimicrobial Efficacy Assessment
A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results demonstrated notable inhibition zones, suggesting effective antimicrobial action .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Potential in Cancer Therapy :
Materials Science Applications
- Polymer Synthesis :
- Nanomaterials :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory Properties | Inhibits inflammatory pathways | |
| Cancer Therapy | Induces apoptosis in cancer cells | |
| Materials Science | Polymer Synthesis | Enhances mechanical properties |
| Nanomaterials | Forms stable complexes with metal ions |
Case Studies
- Antimicrobial Study :
- Inflammation Research :
- Polymer Development :
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, analogs exhibit varied thermal stability. For example: Compound 8a (): Melting point = 70°C . 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (): No reported melting point, but its safety data suggest stability at room temperature .
- Spectroscopic Data :
Q & A
Q. What are the established synthetic routes for 2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide?
The synthesis typically involves two key steps:
- Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) to 1,4-dioxaspiro[4.5]decan-8-ol (291) using NaBH₄ in methanol at 0°C, followed by purification via column chromatography .
- Step 2 : Acetamide formation via nucleophilic substitution. For example, coupling the spirocyclic amine with 2-chloroacetyl chloride under basic conditions (e.g., using triethylamine in THF). Similar methodologies are employed for structurally related acetamides (e.g., uses reductive amination for spirocyclic intermediates) .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Critical for confirming the spirocyclic structure and acetamide linkage. For instance, in CDCl₃, the spirocyclic proton environment shows distinct splitting patterns (e.g., δ 1.21–2.75 ppm for cyclohexane protons; δ 4.0–4.2 ppm for dioxolane oxygens) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 260.20 for related compounds) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects of the spirocyclic moiety .
Q. What are the key structural features influencing its reactivity?
- The spirocyclic dioxolane imposes steric constraints, affecting nucleophilic substitution at the acetamide chlorine.
- The chloroacetamide group is electrophilic, enabling cross-coupling or hydrolysis reactions. Structural analogs (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) highlight substituent-dependent reactivity .
Advanced Questions
Q. How can reaction conditions be optimized to minimize impurities?
- Solvent Choice : Use anhydrous THF or DMF to suppress hydrolysis of the chloroacetamide group .
- Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride coupling to reduce side reactions .
- Purification : Flash chromatography (e.g., cyclohexane:ethyl acetate gradients) resolves impurities like dimethylacetal byproducts (3% observed in related syntheses) .
Q. What challenges arise in crystallographic analysis of this compound?
- Twinning : The spirocyclic structure may cause crystal twinning, requiring robust data collection (e.g., high-resolution synchrotron sources).
- Disorder : Flexible dioxolane rings can lead to disordered atoms, addressed via SHELXL refinement with constraints .
Q. How does the spirocyclic moiety influence biological activity in drug discovery?
- Conformational Rigidity : Enhances binding specificity to target proteins (e.g., observed in PROTACs using spirocyclic intermediates) .
- Metabolic Stability : The dioxolane ring resists oxidative degradation, improving pharmacokinetics in analogs like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide .
Q. What scalability challenges exist in multi-step synthesis?
- Continuous Flow Reactors : Improve yield and reproducibility for intermediates like 1,4-dioxaspiro[4.5]decan-8-ol, reducing batch variability .
- Catalytic Methods : Explore Pd-mediated cross-coupling for acetamide formation, avoiding stoichiometric reagents .
Q. How do structural analogs inform SAR studies?
- Substituent Effects : Fluorine or nitro groups at the phenyl ring (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) enhance hydrogen bonding with targets .
- Steric Maps : Computational docking of spirocyclic analogs identifies optimal substituent positions for enzyme inhibition (e.g., Hedgehog pathway inhibitors) .
Methodological Tables
Table 1: Key Intermediates in Synthesis
| Intermediate | Role | Reference |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-ol | Spirocyclic backbone precursor | |
| 8-Methoxy-1,4-dioxaspiro[4.5]decane | Ether-protected intermediate |
Table 2: Common Analytical Data for Structural Confirmation
| Technique | Key Signals | Example Data |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.15–4.25 (dioxolane O–CH₂–O) | |
| ¹³C NMR | δ 170–175 (acetamide C=O) | |
| HRMS | [M+H]+ = 260.20 (calculated) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
